
2H-1,2,4-Benzothiadiazine-7-sulfonamide,5-bromo-3,4-dihydro-, 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1,2,4-Benzothiadiazine-7-sulfonamide,5-bromo-3,4-dihydro-, 1,1-dioxide is a chemical compound belonging to the benzothiadiazine family This compound is characterized by the presence of a benzene ring fused with a thiadiazine ring, which contains sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,2,4-Benzothiadiazine-7-sulfonamide,5-bromo-3,4-dihydro-, 1,1-dioxide typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a sulfonamide derivative with a brominated aromatic compound. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, such as ethanol or acetonitrile. The reaction mixture is heated to promote cyclization and formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2H-1,2,4-Benzothiadiazine-7-sulfonamide,5-bromo-3,4-dihydro-, 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove specific functional groups or alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzothiadiazine derivatives .
Scientific Research Applications
2H-1,2,4-Benzothiadiazine-7-sulfonamide,5-bromo-3,4-dihydro-, 1,1-dioxide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2H-1,2,4-Benzothiadiazine-7-sulfonamide,5-bromo-3,4-dihydro-, 1,1-dioxide involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The sulfonamide group is known to interact with enzymes involved in metabolic pathways, while the bromine atom can enhance binding affinity to specific targets .
Comparison with Similar Compounds
Similar Compounds
Hydrochlorothiazide: A diuretic used to treat hypertension, characterized by a similar benzothiadiazine structure with a chlorine atom instead of bromine.
Chlorothiazide: Another diuretic with a similar structure, used for similar therapeutic purposes.
Uniqueness
2H-1,2,4-Benzothiadiazine-7-sulfonamide,5-bromo-3,4-dihydro-, 1,1-dioxide is unique due to the presence of the bromine atom, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
89791-77-5 |
|---|---|
Molecular Formula |
C7H8BrN3O4S2 |
Molecular Weight |
342.2 g/mol |
IUPAC Name |
5-bromo-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide |
InChI |
InChI=1S/C7H8BrN3O4S2/c8-5-1-4(16(9,12)13)2-6-7(5)10-3-11-17(6,14)15/h1-2,10-11H,3H2,(H2,9,12,13) |
InChI Key |
PEPQJPCQHIKGAX-UHFFFAOYSA-N |
Canonical SMILES |
C1NC2=C(C=C(C=C2Br)S(=O)(=O)N)S(=O)(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


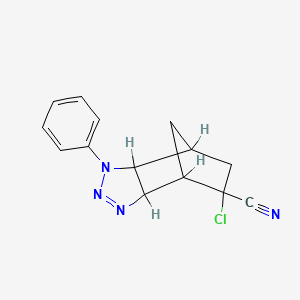

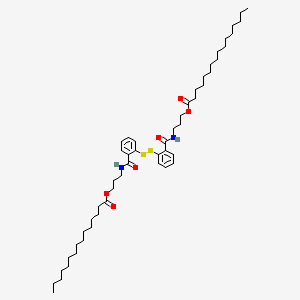



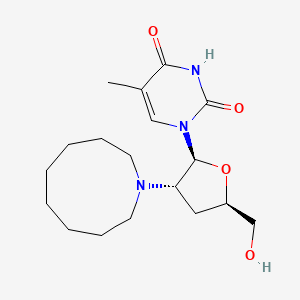

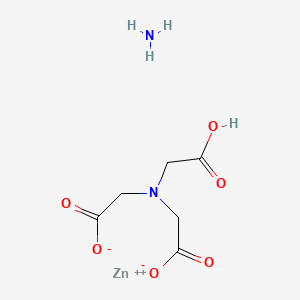
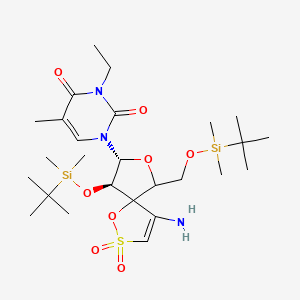
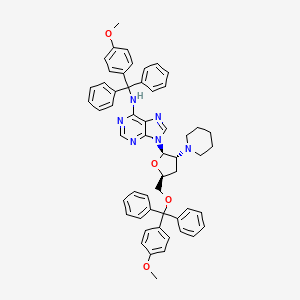

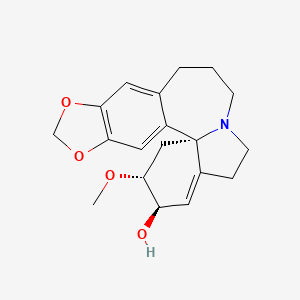
![1-Nitro-6b,7a,8,9-tetrahydrobenzo[1,12]tetrapheno[8,9-b]oxirene-8,9-diol](/img/structure/B12795843.png)
